Cas no 496765-33-4 (7-Oxabicyclo[4.1.0]heptane-2,5-dione, 1,4,4-trimethyl-)

7-Oxabicyclo[4.1.0]heptane-2,5-dione, 1,4,4-trimethyl- structure
496765-33-4 structure
Product Name:7-Oxabicyclo[4.1.0]heptane-2,5-dione, 1,4,4-trimethyl-
CAS No:496765-33-4
MF:C9H12O3
MW:168.189783096313
CID:1527376
PubChem ID:71362574
Update Time:2025-04-21

7-Oxabicyclo[4.1.0]heptane-2,5-dione, 1,4,4-trimethyl- Chemical and Physical Properties

Names and Identifiers

    • 7-Oxabicyclo[4.1.0]heptane-2,5-dione, 1,4,4-trimethyl-
    • 3,3,6-trimethyl-7-oxabicyclo[4.1.0]heptane-2,5-dione
    • DTXSID00786190
    • 496765-33-4
    • 1,4,4-Trimethyl-7-oxabicyclo[4.1.0]heptane-2,5-dione
    • Inchi: 1S/C9H12O3/c1-8(2)4-5(10)9(3)7(12-9)6(8)11/h7H,4H2,1-3H3
    • InChI Key: LNHCZGAXKGDCMB-UHFFFAOYSA-N
    • SMILES: O1C2C(C(C)(C)CC(C12C)=O)=O

Computed Properties

  • Exact Mass: 168.07866
  • Monoisotopic Mass: 168.078644241g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 280
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 46.7Ų

Experimental Properties

  • PSA: 46.67
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